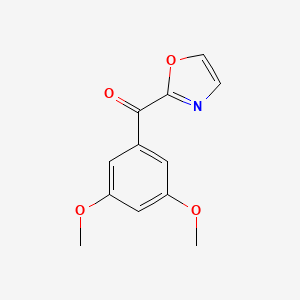

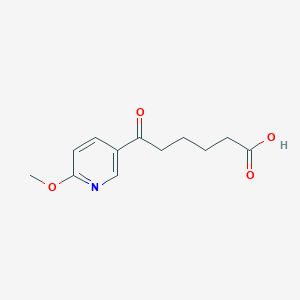

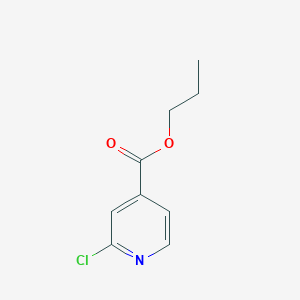

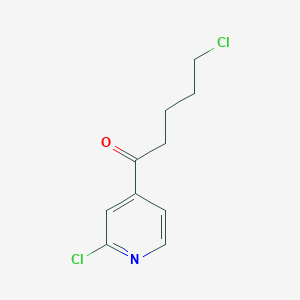

![molecular formula C21H21BrFNO3 B1325580 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone CAS No. 898758-16-2](/img/structure/B1325580.png)

4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone, also known as BAF-2F, is a novel synthetic compound that has recently gained attention due to its potential applications in scientific research. BAF-2F is a halogenated benzophenone derivative that has been studied for its ability to act as a photosensitizer for photodynamic therapy (PDT). PDT is a type of cancer treatment that uses light and a photosensitizer to destroy cancer cells. BAF-2F is also being studied for its potential applications in other areas of scientific research, including drug delivery, gene therapy, and imaging.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone and its derivatives are used in various chemical syntheses. For instance, Ogurtsov and Rakitin (2020) developed a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

- Similarly, Koszytkowska-Stawińska et al. (2004) investigated the acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, contributing to the understanding of chemical reactions involving spiro compounds (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Biological Activities

- Bromophenol derivatives, closely related to the structure of interest, were studied by Zhao et al. (2004). They isolated new bromophenol derivatives from the red alga Rhodomela confervoides and found that these compounds were inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

- Kuzey et al. (2020) synthesized mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arm(s) and evaluated their antimicrobial activities. Some of the compounds were found to be very active against several bacteria and fungi (Kuzey et al., 2020).

Environmental and Industrial Applications

- Akceylan, Bahadir, and Yılmaz (2009) utilized a derivative of 1,4-dioxa-8-azaspiro[4.5]decane for the removal of carcinogenic azo dyes and aromatic amines, highlighting its potential in environmental cleanup applications (Akceylan, Bahadir, & Yılmaz, 2009).

- In the field of medical imaging, Xie et al. (2015) reported the synthesis of an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative for potential use as a tumor imaging agent in positron emission tomography (PET) (Xie et al., 2015).

Antioxidant and Anticancer Potential

- Bromophenol derivatives, related to 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone, have been shown to possess potent antioxidant properties. Li et al. (2012) isolated new nitrogen-containing bromophenols with significant scavenging activity against radicals, suggesting potential applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrFNO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCAGTIGHCLBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642874 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone | |

CAS RN |

898758-16-2 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.